The compound can be sourced from various synthetic routes that involve fluorinated intermediates. Its classification falls under the category of amino ketones, which are known for their utility in pharmaceutical applications. The presence of the trifluoromethyl group is particularly noteworthy as it enhances metabolic stability and alters biological activity, making it a valuable component in drug design .
The synthesis of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one typically involves several key steps:
Specific synthetic routes have been documented that utilize various reaction conditions to optimize yield and selectivity. For instance, one method employs a Baeyer-Villiger oxidation reaction followed by a heterochiral crystallization process that utilizes double hydrogen bonding .
The molecular structure of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one can be described as follows:
The presence of these functional groups contributes to its unique reactivity profile and potential interactions in biological systems. The stereochemistry at the chiral center is critical for its biological activity .
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one participates in several chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis and medicinal chemistry.
The mechanism of action for (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is closely related to its interactions at the molecular level:
Research indicates that modifications to aromatic rings and functional groups can significantly alter biological activity, making this compound a candidate for further study in drug development .
The physical and chemical properties of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one include:
These properties are crucial for determining its suitability for various applications in synthesis and pharmacology .
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one has several scientific applications:
The potential applications underscore its importance in advancing research in both synthetic chemistry and pharmacology .
The construction of the (3S)-stereogenic center in 3-amino-4,4,4-trifluoro-1-phenylbutan-1-one (CAS: 1280655-40-4, MW: 217.19 g/mol, C₁₀H₁₀F₃NO) relies on enantioselective C–N bond formation. Chiral auxiliaries and transition metal catalysis are predominant strategies. Substrate-controlled approaches utilize Evans' oxazolidinones or similar chiral templates attached to the β-ketoester precursor. Nucleophilic addition of amination agents (e.g., ammonia, benzylamine) to α-trifluoromethyl-β-ketoester intermediates occurs via rigid Zimmerman-Traxler transition states, where the chiral auxiliary dictates si or re facial selectivity [7]. Computational analyses (DFT, M06-2X/6-31+G) confirm that steric repulsion between the trifluoromethyl group and the auxiliary’s bulky substituents enforces >90% *de when prochiral enolates adopt an s-cis conformation [7]. Catalytic asymmetric methods employ Cu(II)-PyBOX or Pd(0)-BINAP complexes to aminate trifluoromethylated olefins via Michael addition. The trifluoromethyl group’s strong electron-withdrawing nature polarizes the alkene, enhancing electrophilicity and coordinating to the metal catalyst’s Lewis acidic site, which positions the nucleophile for S-configured attack [4].
Table 1: Stereoselectivity in Chiral Auxiliary-Mediated Amination
Chiral Auxiliary | Amination Agent | Temperature (°C) | de (%) | Configuration |
---|---|---|---|---|
(4R,5S)-4,5-Diphenyloxazolidin-2-one | NH₃ (g) | -78 | 92 | 3S |
(1R,2S)-1-Amino-2-indanol | BnNH₂ | 25 | 88 | 3S |
The trifluoromethyl moiety is introduced early in syntheses via three key routes:
Table 2: Comparison of Trifluoromethylation Pathways
Route | Reagents | Yield (%) | Key Limitation |
---|---|---|---|
A | TFAA, CH₃CO₂Et, NaOMe, RNH₂ | 85–92 | Hydrate formation in aqueous media |
B | Umemoto’s reagent, β-ketoester | 75–80 | High cost of reagents |
C | CF₃I, Cu(0), hv, NH₃ | 60–70 | Byproduct (I₂) removal challenges |
Catalytic enantioselective amination leverages chiral metal complexes or organocatalysts to establish the (3S)-center:
Table 3: Catalytic Systems for Enantioselective Amination
Catalyst (5 mol%) | Substrate | Amination Agent | ee (%) | Configuration |
---|---|---|---|---|
Cu(I)/(R)-DTBM-SEGPHOS | PhCOCH=CHCF₃ | LiNPh₂ | 92 | 3S |
Ni(II)/(S)-BINAP | PhCOCH=CHCF₃ | BnNH₂ | 88 | 3S |
(2S)-Diphenylprolinol TMS | PhCOCH₂C(O)CHF₃ | DEAD | 85 | 3S |
Solvent polarity and counterion selection critically impact yields and stereoselectivity:
Table 4: Solvent/Counterion Impact on Key Steps
Reaction Step | Optimal Solvent | Optimal Counterion/Additive | Yield/ee Improvement |
---|---|---|---|
Enolate amination (1.1/1.2) | DMF | K⁺ (from KOtBu) | +12% yield |
Electrophilic CF₃ transfer (1.2) | CH₂Cl₂ | NaBArF₄ | +8% ee |
Organocatalytic amination (1.3) | Toluene | TsOH (0.5 equiv) | +15% yield |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: